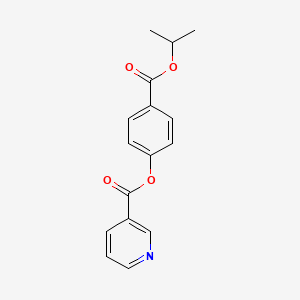
4-(isopropoxycarbonyl)phenyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isopropoxycarbonyl)phenyl nicotinate, also known as IPCPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPCPN is a derivative of nicotinic acid, which is a member of the vitamin B family. The compound is synthesized through a series of chemical reactions, and its mechanism of action is still being studied.
Wissenschaftliche Forschungsanwendungen
4-(isopropoxycarbonyl)phenyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(isopropoxycarbonyl)phenyl nicotinate has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate has shown promising results in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-(isopropoxycarbonyl)phenyl nicotinate is still being studied. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. 4-(isopropoxycarbonyl)phenyl nicotinate has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to activate certain receptors in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
4-(isopropoxycarbonyl)phenyl nicotinate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes involved in the inflammatory response. 4-(isopropoxycarbonyl)phenyl nicotinate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate has been shown to improve cognitive function by activating certain receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(isopropoxycarbonyl)phenyl nicotinate for lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the brain. 4-(isopropoxycarbonyl)phenyl nicotinate has also shown promising results in various in vitro and in vivo studies, making it a potentially useful tool for scientific research. However, one limitation of 4-(isopropoxycarbonyl)phenyl nicotinate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for 4-(isopropoxycarbonyl)phenyl nicotinate research. One area of interest is the development of 4-(isopropoxycarbonyl)phenyl nicotinate-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease. 4-(isopropoxycarbonyl)phenyl nicotinate could also be further studied for its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these conditions. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate could be studied for its potential use in other areas of scientific research, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-(isopropoxycarbonyl)phenyl nicotinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-(isopropoxycarbonyl)phenyl nicotinate is synthesized through a series of chemical reactions and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of 4-(isopropoxycarbonyl)phenyl nicotinate is still being studied, but it is believed to modulate various signaling pathways in the body. 4-(isopropoxycarbonyl)phenyl nicotinate has many potential applications in scientific research, and future studies could lead to the development of new treatments for various conditions.
Synthesemethoden
4-(isopropoxycarbonyl)phenyl nicotinate is synthesized through a series of chemical reactions, starting with the reaction of 4-hydroxybenzoic acid with isobutyl chloroformate to form 4-(isobutoxycarbonyl)phenol. This intermediate is then reacted with nicotinic acid to form 4-(isopropoxycarbonyl)phenyl nicotinate. The reaction is catalyzed by a base such as triethylamine and requires the use of a solvent such as dimethylformamide.
Eigenschaften
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl) pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(2)20-15(18)12-5-7-14(8-6-12)21-16(19)13-4-3-9-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUFEKZQCAQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propan-2-yloxycarbonylphenyl) pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

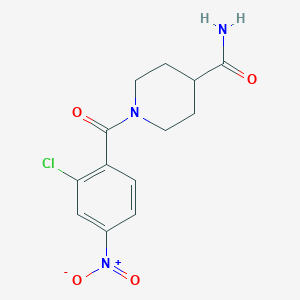
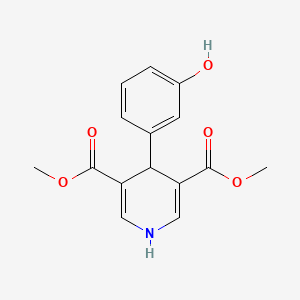
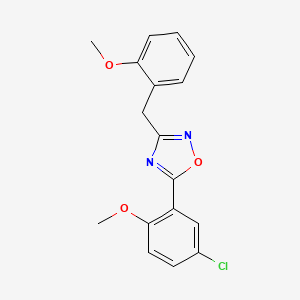
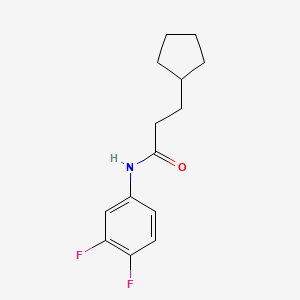
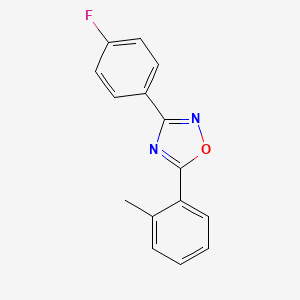
![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)
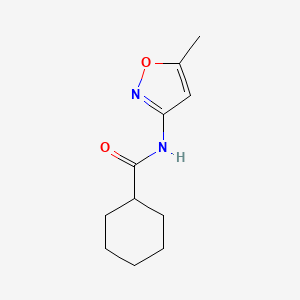
![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)
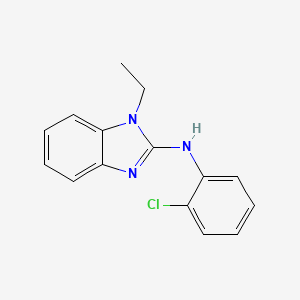
![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)